Curvifloruside F

Description

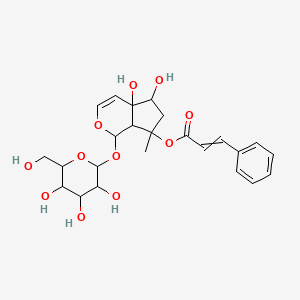

Curvifloruside F, also known as 6-Epiharpagoside, is a naturally occurring iridoid glycoside. It is primarily isolated from the roots of the plant Andrographis paniculata, which is widely used in traditional medicine. The compound has a molecular formula of C24H30O11 and a molecular weight of 494.49 g/mol .

Properties

IUPAC Name |

[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O11/c1-23(35-16(27)8-7-13-5-3-2-4-6-13)11-15(26)24(31)9-10-32-22(20(23)24)34-21-19(30)18(29)17(28)14(12-25)33-21/h2-10,14-15,17-22,25-26,28-31H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRQGMOSZKPBNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Curvifloruside F can be synthesized through various chemical processes. One common method involves the extraction from Andrographis paniculata using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extraction process is followed by purification using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant sources. The roots of Andrographis paniculata are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification through high-performance liquid chromatography (HPLC) to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Curvifloruside F undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: The glycosidic bond in this compound can be subjected to substitution reactions to form new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

Curvifloruside F has a wide range of scientific research applications:

Chemistry: It is used as a standard compound in analytical chemistry for the identification and quantification of iridoid glycosides.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine: this compound is investigated for its potential therapeutic effects in treating various diseases, including infections and inflammatory conditions.

Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Curvifloruside F involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. The compound can inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative damage .

Comparison with Similar Compounds

Curvifloruside F is unique compared to other iridoid glycosides due to its specific structural features and biological activities. Similar compounds include:

- Andrographidine G

- Andrographidine A

- Neoandrographiside

- Andropanoside

- Andrographiside

- Andrographolide

- 14-Deoxy-11,12-didehydroandrographiside

- 14-Deoxy-11,12-didehydroandrographolide

- Procumbide

- Procumboside

- 6-Epi-8-O-acetylharpagide

These compounds share similar structural motifs but differ in their specific functional groups and biological activities .

Biological Activity

Curvifloruside F is a compound derived from Andrographis paniculata, a plant known for its extensive medicinal properties. This article delves into the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Isolation

This compound is a methoxyfuranocoumarin, which has been isolated from the aerial parts of Andrographis paniculata. The structure of this compound was elucidated using various spectroscopic techniques, including NMR and mass spectrometry, confirming its unique chemical characteristics.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of several pathogenic bacteria and fungi. For instance, studies have shown that extracts containing this compound effectively reduce the viability of bacteria such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings underscore the potential of this compound as a natural antimicrobial agent.

2. Anti-Inflammatory Activity

This compound has demonstrated anti-inflammatory effects through various mechanisms. It inhibits pro-inflammatory cytokines and enzymes such as COX-2 and IL-6, contributing to its therapeutic potential in inflammatory conditions.

In vitro studies have shown that this compound reduces nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating its role in modulating inflammatory responses.

3. Cytotoxicity Against Cancer Cells

The compound exhibits cytotoxic effects against various cancer cell lines. A study evaluated its activity against human cancer cell lines such as LNCaP (prostate cancer), HepG2 (liver cancer), and MCF7 (breast cancer). The results showed:

| Cell Line | IC50 (µM) |

|---|---|

| LNCaP | 31.8 |

| HepG2 | 43.5 |

| MCF7 | 45.9 |

These findings suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further research in cancer therapy.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: this compound inhibits enzymes involved in inflammation and tumor progression, such as cyclooxygenase and various kinases.

- Modulation of Signaling Pathways: It affects key signaling pathways like NF-kB and MAPK, which are crucial in inflammation and cancer progression.

- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, leading to increased cell death.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- A clinical trial involving patients with chronic inflammatory diseases demonstrated significant reductions in inflammatory markers after administration of Andrographis paniculata extracts rich in this compound.

- In vitro studies on neuroblastoma cells revealed that treatment with this compound led to reduced cell viability and increased markers of apoptosis.

Q & A

Q. What spectroscopic techniques are essential for confirming the structural identity of Curvifloruside F, and how can researchers validate ambiguous spectral data?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to assign stereochemistry and glycosidic linkages. Cross-validate with published data for similar triterpenoid saponins .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula. Fragmentation patterns (e.g., ESI-MS/MS) help identify aglycone and sugar moieties.

- Validation : Compare data with synthetic analogs or isolated standards. If discrepancies arise, re-isolate the compound or use X-ray crystallography for absolute configuration .

Q. What in vitro assays are commonly used to evaluate the bioactivity of this compound, and how should controls be designed to minimize false positives?

Answer:

- Assays : Cytotoxicity (MTT assay), anti-inflammatory (COX-2 inhibition), and apoptosis (Annexin V staining).

- Controls : Include vehicle controls (e.g., DMSO), positive controls (e.g., doxorubicin for cytotoxicity), and negative controls (cell lines resistant to saponins). Normalize results to protein content or cell count to avoid concentration-dependent artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Answer:

- Source Verification : Confirm compound purity (>95% via HPLC) and identity (NMR, HRMS) to rule out impurities or misidentification .

- Experimental Variability : Standardize assay conditions (e.g., cell passage number, serum concentration). Use multi-dose response curves (e.g., IC₅₀) instead of single-dose results.

- Meta-Analysis : Compare studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables (e.g., solvent effects) .

Q. What strategies are recommended for optimizing the synthetic pathway of this compound to improve yield and scalability for mechanistic studies?

Answer:

- Route Design : Prioritize regioselective glycosylation using protecting-group-free strategies. Enzymatic glycosylation (e.g., glycosyltransferases) may enhance stereochemical fidelity .

- Yield Optimization : Use design of experiments (DoE) to test variables (temperature, catalyst loading). Monitor intermediates via TLC or LC-MS.

- Scalability : Replace hazardous solvents (e.g., CH₂Cl₂) with green alternatives (e.g., 2-MeTHF) in pilot-scale reactions .

Q. How should researchers design pharmacokinetic studies to address the low oral bioavailability of this compound in preclinical models?

Answer:

- Formulation : Test nanoemulsions or liposomes to enhance solubility. Use Caco-2 cell monolayers to predict intestinal absorption.

- Dosing : Administer via intravenous (IV) and oral routes in parallel. Calculate absolute bioavailability using AUC₀–∞ ratios.

- Metabolite Tracking : Employ LC-MS/MS to identify phase I/II metabolites. Compare with human liver microsomes for translational relevance .

Methodological Challenges

Q. What validation criteria are critical when developing a quantitative HPLC method for this compound in plant extracts?

Answer:

- Parameters :

- Linearity : R² ≥ 0.995 over 50–150% of expected concentration.

- Precision : ≤5% RSD for intra-/inter-day replicates.

- Recovery : 85–115% via spiked matrix samples.

- Specificity : Confirm peak purity via diode-array detection (DAD) and MS. Co-elute with a reference standard .

Q. How can computational modeling (e.g., molecular docking) be integrated with experimental data to elucidate this compound’s mechanism of action?

Answer:

- Target Prediction : Use SwissTargetPrediction or PharmMapper to identify putative targets (e.g., NF-κB, PI3K).

- Docking Validation : Compare docking scores (AutoDock Vina) with experimental IC₅₀ values. Mutagenesis studies (e.g., alanine scanning) confirm binding residues.

- Dynamic Analysis : Perform molecular dynamics (MD) simulations (≥100 ns) to assess stability of ligand-target complexes .

Data Reproducibility

Q. What steps ensure reproducibility in isolating Curvifloriside F from complex plant matrices?

Answer:

- Extraction : Document solvent ratios (e.g., EtOH:H₂O), temperature, and duration. Use Soxhlet extraction for consistency.

- Purification : Employ repeatable chromatographic conditions (column type, gradient profile). Share HPLC chromatograms and TLC Rf values in supplementary data .

- Batch Records : Archive raw spectra and chromatograms in public repositories (e.g., Zenodo) for peer validation .

Q. Key Recommendations for Researchers :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.